3-(2-Chlorophenyl)-2-thiophenecarboxylic acid
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Overview
Description
3-(2-Chlorophenyl)-2-thiophenecarboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a thiophene ring substituted with a carboxylic acid group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-thiophenecarboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with the thiophene ring to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity.
Industry: It can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)thiophene-3-carboxylic acid
- 3-(4-Chlorophenyl)-2-thiophenecarboxylic acid
- 3-(2-Bromophenyl)-2-thiophenecarboxylic acid
Uniqueness
3-(2-Chlorophenyl)-2-thiophenecarboxylic acid is unique due to the specific positioning of the chlorophenyl group and the carboxylic acid on the thiophene ring. This unique structure can influence its reactivity and interactions, making it distinct from other similar compounds.
Properties
CAS No. |
1094393-18-6 |
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Molecular Formula |
C11H7ClO2S |
Molecular Weight |
238.69 g/mol |
IUPAC Name |
3-(2-chlorophenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO2S/c12-9-4-2-1-3-7(9)8-5-6-15-10(8)11(13)14/h1-6H,(H,13,14) |
InChI Key |
QLKJZLIDYYTGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=C2)C(=O)O)Cl |
Origin of Product |
United States |
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